Boc-3-(9-anthryl)-L-alanine
Description
Contextualization of Fluorescent Amino Acid Derivatives in Chemical Biology and Materials Science
Fluorescent amino acids have emerged as indispensable tools in chemical biology and materials science. nih.govresearchgate.net In chemical biology, these compounds serve as building blocks for creating fluorescent peptides and proteins, allowing for non-invasive studies of biological systems at the molecular level. nih.govresearchgate.net Unlike larger fluorescent tags, fluorescent amino acids are similar in size to their natural counterparts, which helps to minimize disruption of the native structure and function of the biomolecules they are incorporated into. This has enabled researchers to track complex processes such as protein-protein interactions and image nanoscale events in real time with high spatial resolution. nih.gov
In the realm of materials science, fluorescent amino acid derivatives are utilized for the development of advanced organic materials. chemimpex.com Their inherent photophysical properties are harnessed to create organic semiconductors and components for organic light-emitting diodes (OLEDs). chemimpex.comchemimpex.com By incorporating these fluorescent building blocks into polymers, scientists can tailor the optical and electronic characteristics of novel materials. chemimpex.com
Significance of the Anthracene (B1667546) Moiety in Boc-3-(9-anthryl)-L-alanine
The anthracene component of this compound is central to its utility as a fluorescent probe. chemimpex.com Anthracene is known for its excellent photophysical properties, including a high fluorescence quantum yield and significant chemical stability. nih.govsemanticscholar.org These characteristics make it an ideal fluorophore for creating sensitive detection tools. nih.gov
The fluorescence of anthracene and its derivatives can be sensitive to the local environment, a phenomenon known as solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent. researchgate.netresearchgate.net This sensitivity allows the molecule to be used as a probe to report on changes in its surroundings, such as the binding of a peptide to its target or the conformational changes within a protein. chemrxiv.org The defined structure and modifiable nature of anthracene also allow for the rational design of probes with specific absorption and emission properties. nih.govsemanticscholar.org
Overview of Research Directions and Applications for this compound
The unique combination of a protected amino acid and a fluorescent aromatic group in this compound has led to its application in several key research areas:
Peptide Synthesis and Structural Studies: As a building block, it is incorporated into synthetic peptides. chemimpex.comchemimpex.com The anthracene moiety can influence the peptide's conformation and stability through π-π stacking interactions. scbt.com Furthermore, its fluorescent properties are used to study peptide folding, binding events, and interactions with other biomolecules. chemimpex.com
Fluorescent Probes and Imaging: The compound is used to create fluorescent probes for biological imaging. chemimpex.comchemimpex.com These probes can help researchers visualize and track cellular processes in real-time, providing valuable insights into cellular dynamics. chemimpex.comchemimpex.com
Materials Science: In materials science, this compound is explored for the development of functional organic materials. chemimpex.com Its photoluminescent properties are advantageous for creating components for optoelectronic devices, such as organic semiconductors and OLEDs, contributing to the creation of materials with customized optical characteristics. chemimpex.comchemimpex.com
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 332065-09-5 chemimpex.combiosynth.com |
| Molecular Formula | C₂₂H₂₃NO₄ chemimpex.combiosynth.com |
| Molecular Weight | 365.42 g/mol chemimpex.combiosynth.com |
| Appearance | White to light yellow solid chemimpex.com |
| Melting Point | 196 - 202 °C chemimpex.com |
| Purity | 99% chemimpex.comsigmaaldrich.com |
| Storage Temperature | 0 - 8 °C chemimpex.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEFFXDFOZMJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427276 | |
| Record name | Boc-3-(9-anthryl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332065-09-5 | |
| Record name | Boc-3-(9-anthryl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification of Boc 3 9 Anthryl L Alanine
Synthetic Pathways for Boc-3-(9-anthryl)-L-alanine
The construction of this compound involves the strategic introduction of the bulky anthryl moiety and the acid-labile tert-butyloxycarbonyl (Boc) protecting group onto the L-alanine scaffold.
Conventional Solution-Phase Synthesis Approaches
Solution-phase synthesis represents a classical and versatile method for preparing amino acid derivatives like this compound. An exemplary and common approach involves a multi-step process that begins with the coupling of an arylmethyl halide with diethyl acetamidomalonate. This is followed by hydrolysis of the ester and subsequent decarboxylation. oup.com The resulting racemic N-acetylamino acid is then typically subjected to deacetylation using an acylase to yield the optically pure L-amino acid. oup.com
Another established solution-phase method involves the reaction of an N-protected amino acid with a suitable coupling agent to facilitate the formation of a peptide bond with another amino acid or peptide fragment. google.com The choice of protecting groups and coupling reagents is critical to prevent side reactions and ensure a high yield of the desired product.
A general procedure for synthesizing (anthracene-9-carbonyl)amino acids has also been reported, which could be adapted for the synthesis of this compound. rsc.org
Racemization-Free Strategies in Synthesis
Maintaining the stereochemical integrity of the chiral center is a critical challenge in amino acid synthesis. Racemization, the formation of an equal mixture of enantiomers, can occur under certain reaction conditions, particularly during the activation of the carboxyl group for peptide bond formation.
Several strategies are employed to minimize or prevent racemization. The use of certain protecting groups, such as the benzyloxycarbonyl (Z) group, is known to be resistant to racemization during activation. creative-peptides.com While the Boc group is widely used, conditions for its removal and subsequent coupling must be carefully controlled to avoid racemization. For instance, some sequences may be prone to racemization under the basic conditions used for Fmoc deprotection, making a Boc-based strategy more favorable in those specific cases. americanpeptidesociety.org
Dynamic kinetic resolution (DKR) is an advanced strategy that can be employed to convert a racemic starting material into a single enantiomer of the product. rsc.org This process often involves the use of a chiral catalyst that selectively reacts with one enantiomer while the other is continuously racemized. For example, several 3,3′-disubstituted BINOL-derived phosphoric acids have been screened as catalysts for the reaction of azlactones with alcohols, with the 9-anthryl-substituted BINOL showing promising results. rsc.org
Incorporation of Protecting Groups (e.g., Boc, Fmoc) and their Selective Deprotection
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus and reactive side chains. ontosight.aithermofisher.com The two most common N-terminal protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. americanpeptidesociety.orgiris-biotech.de
The Boc group is introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org It is stable to most nucleophiles and bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comthermofisher.comorganic-chemistry.org This acid lability makes it orthogonal to the base-labile Fmoc group. ontosight.ai
The Fmoc group is introduced using reagents like Fmoc-chloride or Fmoc-succinimide. It is stable to acidic conditions but is removed by treatment with a mild base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.comthermofisher.comiris-biotech.de
The choice between Boc and Fmoc strategies depends on the specific peptide sequence and desired final product. americanpeptidesociety.org Fmoc chemistry is often preferred for its milder deprotection conditions, which can lead to higher quality and yield. thermofisher.com However, the Boc strategy is advantageous for the synthesis of complex peptides or those containing base-sensitive analogs. thermofisher.com The orthogonality of these protecting groups allows for selective deprotection, a crucial aspect in the synthesis of complex peptides with side-chain modifications. organic-chemistry.orgbeilstein-journals.org
| Protecting Group | Introduction Reagent (Example) | Deprotection Condition | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) creative-peptides.comthermofisher.com | Stable to bases and nucleophiles organic-chemistry.org |
| Fmoc | Fmoc-chloride, Fmoc-succinimide | Basic (e.g., Piperidine in DMF) creative-peptides.comiris-biotech.de | Stable to acids highfine.com |
| Cbz (Z) | Benzyl chloroformate | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com | Resistant to racemization during activation creative-peptides.com |
| Alloc | Alloc-Cl, Alloc-OSu | Pd(0) catalyst highfine.com | Stable to acids and bases highfine.com |
Derivatization for Specific Applications (e.g., Esterification)
The carboxylic acid moiety of this compound can be derivatized, most commonly through esterification, to facilitate its use in specific applications. For instance, methyl or ethyl esters are often prepared for use in solution-phase peptide synthesis or for photophysical studies. researchgate.netresearchgate.net
Esterification can be achieved using various methods. A common approach is the reaction of the N-protected amino acid with an alcohol in the presence of a catalyst. Chemoselective esterification can be achieved using catalysts like samarium(III) chloride (SmCl₃), which can also be used for the selective removal of acid-sensitive protecting groups. organic-chemistry.org
The synthesis of N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester has been reported, highlighting the derivatization of a related anthracene-containing amino acid for photophysical studies. researchgate.netresearchgate.net The synthesis of Boc-3-Iodo-L-alanine methyl ester is another example of a derivatized alanine (B10760859) used as an intermediate in further synthetic transformations. aartipharmalabs.com
Synthetic Methodologies for Related Anthracene-Containing Amino Acids
The synthesis of other anthracene-containing amino acids provides valuable insights into the methodologies applicable to this compound. For example, new fluorescent chemical sensors for Fe³⁺ ion detection have been created by conjugating amino acids with an anthracene (B1667546) fluorophore using solid-phase synthesis with Fmoc-chemistry. nih.gov The synthesis of anthracene-based amino acids as fluorescent sensors for metal ions has also been achieved, with characterization by various spectroscopic methods. researchgate.net
Furthermore, a new reagent has been synthesized by coupling an anthracene moiety to L-leucine for the identification of various amino acids. nih.gov Similarly, an anthracene-anchored derivatized methionine has been synthesized for the detection of amino acids. akjournals.com These examples demonstrate the versatility of synthetic routes to incorporate the anthracene group into amino acid structures for specific functional applications.
Chemical Modifications and Analogue Synthesis of this compound
The chemical modification of this compound and the synthesis of its analogues are driven by the desire to fine-tune its properties for specific applications. The anthracene moiety itself can be functionalized to alter its photophysical characteristics or to introduce new reactive sites.
The synthesis of analogues often involves starting with different L-alanine derivatives or employing alternative synthetic routes. For example, the synthesis of N-Boc-(2,6-bis-ethoxycarbonyl)pyridine-4-yl)-L-alanines as tridentate ligands showcases the creation of complex alanine derivatives. google.com Additionally, the synthesis of fluorinated β-amino acids demonstrates the introduction of non-natural modifications to the amino acid backbone. thieme-connect.com
The development of analogues can also focus on altering the linker between the alanine and the anthracene group or modifying the protecting group strategy to achieve different reactivity and selectivity in subsequent reactions.
Variations in the Anthracene Moiety
The anthracene group is the source of the compound's characteristic fluorescence, making its modification a key strategy for developing advanced materials and probes. chemimpex.com While direct modification of the anthracene ring on this compound is complex, research on analogous structures demonstrates various synthetic strategies to alter the polyaromatic core. These modifications aim to modulate the photophysical properties, such as absorption and emission wavelengths, and to introduce new functionalities.
Research has explored the synthesis of related fluorescent amino acids where the anthracenyl group is part of a larger, more complex heterocyclic system. For instance, derivatives like N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-L-alanine methyl ester have been synthesized. researchgate.net In this case, the anthracene unit is attached to a benzoxazole (B165842) core, which is then linked to the alanine backbone. This structural extension creates a pronounced solvatochromic effect, where the fluorescence spectrum is highly sensitive to solvent polarity. researchgate.net Further elaboration, such as the addition of a butylphenyl group to the anthracene, as seen in N-Boc-3-[2-[4-(9′-(10′-butyl)anthryl)phenyl]benzoxazol-5-yl]-L-alanine methyl ester, has been studied to understand the impact on the molecule's dipole moment upon excitation. researchgate.net
| Derivative Name | Modification Strategy | Key Finding | Reference(s) |
| N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester (BoxAnt) | Anthracene attached to a benzoxazole heterocycle linked to the alanine backbone. | Exhibits solvatochromism; fluorescence spectra are sensitive to solvent polarity. | researchgate.net |
| N-Boc-3-[2-[4-(9′-(10′-butyl)anthryl)phenyl]benzoxazol-5-yl]-l-alanine methyl ester (BoxPhAnt) | Addition of a butylphenyl group to the BoxAnt structure. | Shows a large change in dipole moment upon excitation. | researchgate.net |
| Oxoazabenzo[de]anthracene-Alanine Conjugate | Alanine is conjugated to a modified oxoazabenzo[de]anthracene core. | The resulting conjugate demonstrates significant DNA binding. | epa.gov |
| 9,10-bis(oxazoline-alanine)anthracene | 9,10-Anthracene dicarboxylic acid used as a central scaffold to link two oxazoline-alanine units. | A one-pot synthesis method was developed for these bioconjugates. | rsc.org |
Modification of the Amino Acid Backbone
Modifications to the L-alanine backbone of this compound are crucial for altering the compound's stereochemistry, conformational properties, and its utility in peptide synthesis. These changes can enhance peptide stability, bioactivity, and resistance to enzymatic degradation. chemimpex.comabyntek.comresearchgate.net
A fundamental modification is the alteration of stereochemistry. The D-enantiomer, Boc-3-(9-anthryl)-D-alanine , is commercially available and serves as a building block for synthesizing peptides with non-natural configurations. nih.gov Incorporating D-amino acids can improve peptide stability and bioactivity by making them less susceptible to proteases. nih.gov
Another common modification is N-methylation of the amino group. Boc-N-methyl-L-alanine is a derivative used to introduce N-methylation into peptides. chemimpex.combiosynth.com This modification can significantly impact the peptide's conformation and pharmacokinetic properties by removing the amide proton, which disrupts hydrogen bonding networks and can increase cell permeability. chemimpex.com
The C-terminus of the amino acid also presents opportunities for modification. While direct modification of the free carboxylic acid is a standard procedure, more complex alterations are achieved through multi-step syntheses. Strategies for post-synthesis C-terminal functionalization of peptides are well-developed and can be applied to peptides containing the anthryl-alanine residue. nih.gov These methods allow for the creation of peptide amides, esters, and other derivatives which can influence the peptide's activity and stability. nih.gov For example, roughly half of all biologically active peptides feature a C-terminal amide, a modification often essential for receptor recognition. nih.gov
Furthermore, research into non-proteinogenic amino acids has opened avenues for more radical backbone changes, such as the synthesis of β-amino acids or α,α-disubstituted amino acids. researchgate.netnih.gov These "peptidomimetics" can force peptides into specific secondary structures, like helices, and offer enhanced resistance to proteolysis. abyntek.comnih.gov The incorporation of such modified backbones could be applied to the anthryl-alanine scaffold to create novel, structurally constrained peptides with unique biological functions.
| Modification Type | Example | Purpose/Effect | Reference(s) |
| Stereochemistry | Boc-3-(9-anthryl)-D-alanine | Introduce non-natural configuration; improve peptide stability and bioactivity. | nih.gov |
| N-α-methylation | Boc-N-methyl-L-alanine | Influence peptide conformation and pharmacokinetics; increase cell permeability. | chemimpex.combiosynth.com |
| C-terminal Amidation | Peptide-CONH₂ | Mimic post-translational modification; often essential for receptor binding and biological activity. | nih.gov |
| Backbone Extension | β-amino acids | Induce specific secondary structures (e.g., helices); enhance proteolytic resistance. | researchgate.netnih.gov |
Conjugation Strategies (e.g., Bioconjugation)
The ability of this compound to be linked to other molecules is one of its most powerful features, enabling its use in drug development, diagnostics, and materials science. chemimpex.com The Boc protecting group allows for controlled, selective reactions, facilitating its incorporation into larger structures through standard peptide synthesis or other chemical ligation techniques. chemimpex.com
Bioconjugation, the linking of molecules to biomolecules such as proteins or nucleic acids, is a key application. chemimpex.comabyntek.com The anthracene moiety serves as a fluorescent reporter, allowing the resulting conjugate to be used for imaging or as a biosensor. For example, anthracene-appended amino acids have been designed as fluorescent sensors for metal ions like Fe³⁺. nih.gov The ability of this compound to form stable conjugates with various biomolecules opens up possibilities for targeted drug delivery systems. chemimpex.com Commercial suppliers note its applicability in custom antibody labeling, indicating its use in creating fluorescently tagged antibodies for immunoassays or cell imaging. biosynth.com
Specific chemical strategies are employed to achieve these conjugations. Oxoazabenzo[de]anthracene derivatives have been conjugated to amino acids like alanine, proline, and lysine (B10760008) to study their DNA-binding properties and evaluate their potential as antitumor agents. epa.gov The lysine conjugate, in particular, showed significantly stronger DNA binding and higher cytotoxicity against leukemia cells, demonstrating how the choice of conjugated amino acid can dramatically influence biological activity. epa.gov Another approach involves reacting amino acids with isocyanates of anthracene, a method established for labeling compounds. acs.org More recent bioconjugation techniques, such as phosphine-mediated amine-azide coupling, provide versatile methods for linking molecules like anthracene derivatives to biomolecules, including saccharides. researchgate.net These advanced strategies expand the toolbox for creating complex, functional bioconjugates based on the this compound scaffold.
| Conjugation Partner | Application/Purpose | Chemical Strategy | Reference(s) |
| Amino Acids (Asp, Glu) | Fluorescent sensor for Fe³⁺ ions. | Solid-phase synthesis (Fmoc-chemistry) to conjugate amino acids to an anthracene fluorophore. | nih.gov |
| DNA | Antitumor agent development. | Conjugation of oxoazabenzo[de]anthracene to various amino acids to enhance DNA binding. | epa.gov |
| Antibodies | Immunoassays, cell imaging. | Custom antibody labeling services utilize the compound as a fluorescent tag. | biosynth.com |
| Saccharides | Labeling of carbohydrate derivatives. | Phosphine-mediated three-component coupling reaction between an amine, an azide, and CO₂. | researchgate.net |
Spectroscopic and Photophysical Characterization of Boc 3 9 Anthryl L Alanine and Its Derivatives
Advanced Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Boc-3-(9-anthryl)-L-alanine and its derivatives.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. For a derivative of Boc-L-alanine, specifically (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, the ¹H-NMR spectrum recorded in d6-DMSO reveals characteristic signals for the anthracene (B1667546) ring in the aromatic region, with chemical shifts ranging from 7.62 ppm to 8.77 ppm. mdpi.com The protons of the newly formed isoxazoline (B3343090) ring are also clearly identifiable. mdpi.com In studies of L-alanine itself, ¹H NMR spectra in D₂O show distinct peaks corresponding to the different protons in the molecule. hmdb.cahmdb.ca For instance, at 500 MHz, the methyl protons appear around 1.47 ppm, and the alpha-proton is observed at approximately 3.77 ppm. hmdb.cabmrb.io
Table 1: Representative ¹H NMR Chemical Shifts
| Proton | Boc-L-alanine derivative (in d6-DMSO) mdpi.com | L-alanine (in D₂O) hmdb.cabmrb.io |
|---|---|---|
| Anthracene ring | 7.62 - 8.77 ppm | - |
| Isoxazoline ring CH-O | 5.27 ppm | - |
| Isoxazoline ring CH₂-O | 3.39 and 3.71 ppm | - |
| Alanine (B10760859) CH-CH₃ | 4.20 ppm | 3.77 ppm |
| Alanine CH₃ | 1.33 ppm | 1.47 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by detecting their characteristic vibrational frequencies.
In the FT-IR spectrum of a Boc-protected alanine derivative, (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, a broad band centered at 3381 cm⁻¹ corresponds to the N-H stretching vibration of the Boc-protected amino acid residue. mdpi.com Strong, intense bands at 1755 cm⁻¹ and 1694 cm⁻¹ are indicative of the C=O stretching vibrations of the ester and urethane (B1682113) groups, respectively. mdpi.com The characterization of new compounds often involves FT-IR spectroscopy to confirm the presence of key functional groups. uminho.pt
Table 2: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) mdpi.com |
|---|---|---|
| N-H (Boc-protected amine) | Stretching | 3381 |
| C=O (Ester) | Stretching | 1755 |
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is utilized to study the electronic transitions within the molecule, particularly those associated with the anthracene chromophore. The absorption spectra of this compound and its derivatives are characterized by the fine-structured bands typical of the anthracene moiety.
Studies on derivatives such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester show that the absorption spectra are less sensitive to solvent polarity compared to their fluorescence spectra. researchgate.netresearchgate.net For L-alanine itself, a strong absorbance peak has been observed at 392 nm, which is attributed to the excitation of electrons. researchgate.net The incorporation of the anthryl group into peptides allows for the monitoring of processes like the reduction of metal ions through changes in the UV-Vis spectrum. mdpi.com
Fluorescence Spectroscopy (Emission Maxima, Quantum Yields, Lifetimes)
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of this compound and its derivatives, owing to the highly fluorescent nature of the anthracene group. chemimpex.com
The fluorescence emission maximum, quantum yield, and lifetime are sensitive to the local environment of the fluorophore. For instance, the emission maximum of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate in methanol (B129727) is centered at 481 nm. mdpi.com Derivatives like N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester exhibit a pronounced solvatochromic effect, where the emission spectra are significantly influenced by solvent polarity, leading to large Stokes shifts. researchgate.netresearchgate.net The fluorescence quantum yield and lifetime of these derivatives also show a strong dependence on solvent polarity. researchgate.net This sensitivity makes them useful as fluorescent probes in biophysical studies. researchgate.net For example, the addition of β-cyclodextrin to aqueous solutions of peptides containing 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine leads to an increase in fluorescence intensity and a hypsochromic shift of the emission band. researchgate.net
Table 3: Photophysical Properties of an Anthracene-Containing Derivative
| Parameter | Value | Conditions |
|---|
Circular Dichroism (CD) Spectroscopy for Chirality Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for confirming the chirality of this compound and its derivatives. As this compound is derived from the L-enantiomer of alanine, it is expected to be optically active.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. This technique is particularly useful for analyzing the secondary structure of peptides containing this amino acid derivative and for studying its interactions with other chiral molecules. Chiral porphyrins, for instance, have been used in conjunction with CD spectroscopy to demonstrate enantiomeric recognition of amino acids. mdpi.com The development of new analytical methods using capillary electrophoresis with cyclodextrins as chiral selectors has also proven effective for the enantioselective separation and purity analysis of amino acid derivatives. tiscali.cz
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.com
Photophysical Properties of this compound and its Analogues
The photophysical behavior of chromophoric amino acids is intricately linked to their molecular structure and the surrounding environment. The anthracene moiety in this compound is the primary determinant of its fluorescent properties.
Solvatochromism, the change in the absorption or emission spectrum of a chromophore with a change in the solvent polarity, is a key characteristic of fluorescent molecules. For analogues of this compound, such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester (BoxAnt), a pronounced solvatochromic effect is observed. researchgate.netresearchgate.net While the absorption spectra of these compounds are relatively insensitive to solvent polarity, their fluorescence spectra exhibit significant shifts. researchgate.netresearchgate.net
In general, as the polarity of the solvent increases, a red shift (bathochromic shift) in the emission wavelength is observed. researchgate.net This phenomenon is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of the more polar excited state by polar solvent molecules lowers its energy, resulting in the emission of lower-energy light (longer wavelength). This leads to a significant Stokes shift, which is the difference between the wavenumbers of the absorption and fluorescence maxima. researchgate.netresearchgate.net
The following table illustrates the solvatochromic data for an analogue of this compound, demonstrating the effect of solvent polarity on its photophysical properties.
Table 1: Solvatochromic Data for an Analogue of this compound (BoxAnt) in Various Solvents
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Cyclohexane | 31.2 | 384 | 405 | 1360 |
| Toluene | 33.9 | 386 | 412 | 1650 |
| Dichloromethane | 41.1 | 387 | 420 | 2080 |
| Acetone | 42.2 | 385 | 428 | 2730 |
| Acetonitrile | 46.0 | 385 | 430 | 2850 |
| Methanol | 55.5 | 386 | 435 | 3080 |
Data is representative for an analogue and serves to illustrate the expected trends for this compound.
The change in the dipole moment of a molecule upon excitation from the ground state to the excited state can be estimated from solvatochromic data using the Lippert-Mataga equation. researchgate.netrsc.org This equation relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as the radius of the solvent cavity and the change in dipole moment. For analogues like N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester (BoxAnt), the excited-state dipole moment has been determined to be approximately 3 D. researchgate.net In contrast, a related compound with a more extended π-system, N-Boc-3-[2-[4-(9′-(10′-butyl)anthryl)phenyl]benzoxazol-5-yl]-l-alanine methyl ester (BoxPhAnt), exhibits a much larger excited-state dipole moment of about 8 D. researchgate.netresearchgate.net This indicates a more significant charge separation in the excited state for the larger analogue. These findings suggest that the excited state of these anthryl derivatives is more polar than the ground state.
The fluorescence intensity of a fluorophore can be decreased, or quenched, by various processes. atto-tec.com Quenching can occur through dynamic (collisional) or static mechanisms. In dynamic quenching, the fluorophore in its excited state collides with a quencher molecule, leading to non-radiative de-excitation. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
Common quenchers for anthracene derivatives include indole (B1671886) and its derivatives. nih.gov The mechanism of quenching can involve electron transfer, where the excited anthracene acts as either an electron donor or acceptor. researchgate.net For instance, the fluorescence of anthracene can be efficiently quenched by tryptophan in lipid bilayers. nih.gov Water and alcohols can also act as quenchers for many organic fluorophores, with the quenching efficiency often being higher for red-emitting probes. rsc.org
Conversely, fluorescence enhancement can occur when the fluorophore is transferred from a polar, quenching environment (like water) to a non-polar, hydrophobic environment, such as the interior of a protein or a lipid membrane. nih.gov This is often accompanied by a blue shift in the emission spectrum and an increase in the fluorescence quantum yield and lifetime.
The photophysical properties of this compound derivatives can be significantly modulated by the introduction of various substituents on the aromatic system. In the case of related benzoxazole (B165842) derivatives, substituents on the phenyl ring have a profound effect on their solvatochromism. researchgate.net Electron-donating groups tend to increase the electron density of the chromophore, which can lead to a red shift in the absorption and emission spectra and influence the excited-state dipole moment. Conversely, electron-withdrawing groups can have the opposite effect. The nature and position of these substituents are critical in tuning the photophysical properties for specific applications. researchgate.net
The incorporation of fluorescent amino acids like this compound into self-assembling systems such as organogels and nanostructures is a promising area of research. researchgate.netwiley-vch.denih.gov Organogels are three-dimensional networks of self-assembled gelator molecules that can immobilize a liquid solvent. wiley-vch.deresearchgate.net The fluorescence of a probe within a gel can provide information about the microenvironment, such as local polarity and viscosity. acs.org
When a fluorophore like an anthryl derivative is part of the gelator molecule itself, changes in fluorescence can signal the sol-gel transition. wiley-vch.de Aggregation of the fluorophores within the gel fibers can lead to changes in the emission spectrum, such as the formation of excimers, which are excited-state dimers that emit at longer wavelengths than the monomer. nih.gov
Similarly, in nanostructures formed by the self-assembly of peptides or other amphiphiles, the fluorescence of an incorporated anthryl-alanine can report on the assembly process and the nature of the resulting structure. researchgate.netnih.govdovepress.comrsc.org The constrained environment within a nanostructure can affect the fluorescence lifetime and quantum yield of the probe.
Incorporation of Boc 3 9 Anthryl L Alanine into Peptides and Proteins
Methods for Peptide Synthesis Incorporating Boc-3-(9-anthryl)-L-alanine
The synthesis of peptides containing this compound can be achieved through established chemical synthesis techniques. This compound is a versatile building block suitable for both major methods of peptide assembly. biosynth.comchemimpex.comchemimpex.com
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for synthesizing peptides. It involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support. iris-biotech.depeptide.com this compound is amenable to incorporation using either of the two main SPPS strategies: Boc chemistry and Fmoc chemistry. biosynth.com
Boc Chemistry: In this classic approach, the N-terminus of the amino acid is protected by a tert-butyloxycarbonyl (Boc) group. peptide.com The synthesis cycle involves the deprotection of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com This is followed by a neutralization step and then coupling of the next Boc-protected amino acid. The side chains of amino acids are protected with groups that are stable to TFA but can be removed at the end of the synthesis, along with cleavage from the resin, using a very strong acid like hydrofluoric acid (HF). iris-biotech.de
Fmoc Chemistry: The more widely used modern strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. iris-biotech.de The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. libretexts.org The side-chain protecting groups are acid-labile and are removed concurrently with resin cleavage using TFA. iris-biotech.de The key advantage of the Fmoc strategy is its orthogonality and the avoidance of repeatedly using strong acid for deprotection, which can be harsh on the growing peptide chain. iris-biotech.de
When incorporating this compound, it would typically be used in Boc-based SPPS. If it were to be used in an Fmoc-based synthesis, its Fmoc-protected counterpart, Fmoc-3-(9-anthryl)-L-alanine, would be required. The large anthryl side chain does not typically require a protecting group during synthesis.
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) peptide.com | Base (e.g., 20% Piperidine in DMF) libretexts.org |
| Side-Chain Protection | Stable to TFA, cleaved by strong acid (e.g., HF) iris-biotech.de | Acid-labile (cleaved by TFA) iris-biotech.de |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) iris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de |
| Primary Advantage | Long history of success, effective for complex sequences. peptide.com | Milder deprotection conditions, greater compatibility. iris-biotech.de |
Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS. libretexts.org In this method, all reactions (coupling and deprotection) occur in a homogenous solution. libretexts.org The process involves coupling a C-terminus-protected amino acid with an N-terminus-protected amino acid (like this compound) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org After each coupling step, the intermediate dipeptide must be purified before the selective removal of a protecting group to allow for the next coupling.
While this method allows for the synthesis of large quantities of peptide and purification of intermediates at each stage, it is significantly more labor-intensive and time-consuming than SPPS due to the required purification steps after each reaction. libretexts.org this compound is well-suited for this approach, where its N-terminal Boc group provides protection during the coupling reaction. biosynth.comlibretexts.org
Beyond chemical synthesis, advanced biological methods can incorporate non-natural amino acids like 3-(9-anthryl)-L-alanine into proteins at specific positions. This powerful technique allows for the creation of proteins with novel functions or spectroscopic probes. oup.com
The primary strategy involves the use of a unique codon/anticodon pair that is orthogonal to the organism's natural protein synthesis machinery. The key steps are as follows:
A "stop" codon (e.g., UAG) or a rare four-base codon is chosen to code for the non-natural amino acid. oup.com
A transfer RNA (tRNA) with the corresponding anticodon is created. oup.com
This suppressor tRNA is chemically "charged" or aminoacylated with the desired non-natural amino acid, in this case, 3-(9-anthryl)-L-alanine. oup.com
The gene for the target protein is mutated to include the unique codon at the desired incorporation site. oup.com
The modified gene, the charged tRNA, and the target mRNA are introduced into a cell-free translation system (in vitro) or, in some cases, a living cell (in vivo). oup.com
During protein synthesis, the ribosome reads the unique codon and incorporates the non-natural amino acid from the charged tRNA into the growing polypeptide chain. oup.com
This method enables the precise placement of a fluorescent probe like anthrylalanine within a large protein structure, facilitating detailed biophysical studies. oup.comthieme-connect.de
Structural and Conformational Analysis of Peptides Containing this compound
The incorporation of the anthrylalanine residue has a profound impact on the structure of a peptide. The bulky, planar, and aromatic nature of the anthracene (B1667546) group introduces specific steric and electronic effects that can be studied using various spectroscopic techniques. scbt.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov The presence of an aromatic residue like anthrylalanine provides unique signals that are valuable for conformational analysis.
Key NMR parameters used in these studies include:
Chemical Shifts: The resonance frequencies of atoms are highly sensitive to their local electronic environment. The large aromatic system of the anthryl group can induce significant shifts in the signals of nearby protons in the peptide, providing clues about proximity.
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (typically <5 Å), regardless of their position in the primary sequence. Measuring NOEs between the anthryl protons and other protons in the peptide provides critical distance restraints for calculating the 3D structure. nih.gov
Coupling Constants (J-couplings): These values provide information about dihedral angles, particularly the backbone torsion angles (phi, ψ), which define the peptide's secondary structure. mdpi.com
Chiral Solvating Agents: The anthryl group itself can be used as a probe. For instance, chiral solvating agents like (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol can interact with residues, and the distinct NMR signals of the agent's anthryl group can be used to discriminate between enantiomers of a nearby amino acid ester. acs.org
Table 2: Common NMR Parameters for Peptide Conformational Analysis
| NMR Parameter | Information Provided |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Information on local electronic environment, secondary structure. mdpi.com |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å), crucial for 3D structure determination. nih.gov |
| Scalar Coupling Constants (J-couplings) | Dihedral bond angles (e.g., φ, ψ), defining backbone conformation. mdpi.com |
| Temperature Coefficients | Identification of solvent-shielded amide protons involved in hydrogen bonds. |
| Relaxation Data (T1, T2) | Information on molecular motion and dynamics. nih.gov |
The incorporation of a bulky amino acid like 3-(9-anthryl)-L-alanine can significantly influence or even dictate the secondary and tertiary structure of a peptide. scbt.com
Secondary Structure: The large steric profile of the anthryl group can disrupt or promote certain secondary structures. For example, its bulkiness may be incompatible with the tight packing required for an alpha-helix but could favor more extended beta-sheet conformations or induce specific turns. The propensity of all amino acids to be found in various secondary structures is known, but a large non-natural residue often has a more deterministic effect. uvm.edu The low-frequency vibrational modes of a peptide, which are related to its secondary structure, can be influenced by the presence of such residues. nih.gov
Functional Modulation of Peptides and Proteins
The incorporation of non-natural amino acids into peptide and protein structures is a powerful strategy for modulating their function and introducing novel properties. This compound, with its bulky, fluorescent anthracene side chain, serves as a valuable building block for this purpose. Its integration can significantly alter the photophysical characteristics, stability, and functional activity of the resulting biomolecules.
Enhanced Fluorescence in Peptides
The introduction of this compound into a peptide sequence imparts strong intrinsic fluorescence due to the anthracene moiety. chemimpex.com Anthracene is a well-known polycyclic aromatic hydrocarbon that exhibits excellent photophysical properties, making it suitable for fluorescence applications. chemimpex.com When part of a peptide, the 3-(9-anthryl)-L-alanine residue acts as a built-in fluorescent reporter.
The fluorescence characteristics—such as emission maximum, quantum yield, and lifetime—of the anthryl group are highly sensitive to its immediate microenvironment. thieme-connect.de Factors like solvent polarity, binding to other molecules, and the conformational state of the peptide can lead to observable changes in fluorescence. thieme-connect.deresearchgate.net For instance, a shift to a less polar or more rigid environment, such as upon binding to a biological target, typically results in a blue shift in the emission wavelength and an increase in the fluorescence quantum yield. thieme-connect.de This sensitivity is a key feature, as it allows the peptide to function as a sensor for its local environment.
Research on peptides containing a related fluorescent amino acid, 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine, demonstrated that the addition of β-cyclodextrin to an aqueous solution of the peptides led to an increase in fluorescence intensity and a hypsochromic (blue) shift of the emission band. researchgate.net This phenomenon occurs as the fluorescent moiety moves from the polar aqueous environment into the nonpolar cavity of the cyclodextrin, highlighting the residue's utility as an environmental probe. The incorporation of such artificial fluorescent amino acids is a recognized strategy for developing peptide analogues for spectroscopic studies. thieme-connect.de
Photophysical Properties of Anthracene-Containing Compounds
Illustrative data on the fluorescence properties of compounds containing an anthryl group, demonstrating their potential as fluorescent reporters in various environments.
| Compound | Observation | Significance | Reference |
|---|---|---|---|
| Peptides with 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine | Increased fluorescence intensity and hypsochromic shift upon addition of β-cyclodextrin. | Demonstrates sensitivity to environmental polarity, a key feature for fluorescent probes. | researchgate.net |
| N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester (BoxAnt) | Exhibits a change in dipole moment of approximately 3 D upon excitation. | Indicates a significant change in electronic distribution upon excitation, contributing to solvatochromic effects. | researchgate.net |
| (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate | Shows a fluorescence emission maximum centered at 481 nm in methanol (B129727). | Provides a specific spectral characteristic for this anthracene derivative, useful for probe design. | mdpi.com |
Impact on Peptide Stability and Function
The incorporation of the bulky and hydrophobic 3-(9-anthryl)-L-alanine side chain can have a profound impact on the conformational stability and, consequently, the function of a peptide. chemimpex.com The large aromatic surface of the anthracene group can participate in π-π stacking interactions, which can help to stabilize specific secondary structures like helices or turns within a peptide. researchgate.net
By introducing conformational constraints, the flexibility of the peptide backbone is reduced. nih.gov This pre-organization of the peptide into a more defined structure can lead to several functional advantages, including enhanced binding affinity and specificity for its biological target, as the entropic penalty upon binding is reduced. nih.gov Furthermore, a more rigid conformation can confer increased resistance to proteolytic degradation by enzymes, which often recognize and cleave flexible, unstructured regions of peptides. americanpeptidesociety.orgfrontiersin.org This enhanced enzymatic stability can prolong the biological half-life of peptide-based therapeutics. nih.govamericanpeptidesociety.org
The unique steric and electronic properties of the anthryl group can therefore be leveraged to generate diverse peptide architectures with improved stability and tailored biological functions. chemimpex.comresearchgate.net The use of unnatural amino acids, such as 3-(9-anthryl)-L-alanine, is a well-established strategy in peptidomimetic design to enhance stability and bioavailability. americanpeptidesociety.org
Development of Peptide-Based Fluorescent Probes
The inherent fluorescence of the 3-(9-anthryl)-L-alanine residue and its environmental sensitivity make it an ideal component for the development of peptide-based fluorescent probes. chemimpex.comthieme-connect.de These probes are designed to report on specific biological events, such as enzyme activity, receptor binding, or cellular uptake, through a change in their fluorescence signal. chemimpex.com
By strategically placing 3-(9-anthryl)-L-alanine within a peptide sequence that is a known substrate for an enzyme or a ligand for a receptor, a molecular probe can be created. biorxiv.org For example, a probe for a protease could be designed where the fluorescence of the anthryl group is quenched by a nearby quenching group. Upon cleavage of the peptide by the protease, the quencher is released, leading to a "turn-on" fluorescence signal.
Peptide-based probes offer significant advantages, including high specificity and biocompatibility. biorxiv.org The synthesis of peptides containing this compound allows for precise, site-specific incorporation of the fluorescent reporter group. thieme-connect.de These probes are invaluable tools for real-time visualization of cellular processes and for high-throughput screening assays in drug discovery. chemimpex.com The development of such probes is a major application for specialty amino acids that carry fluorescent groups. oup.com
Applications of Peptides with Fluorescent Amino Acids
Examples of how the incorporation of fluorescent amino acids enables the development and application of functional peptides.
| Application Area | Principle of Operation | Example Finding/Use | Reference |
|---|---|---|---|
| Biological Imaging | The fluorescent peptide localizes to specific cellular compartments or targets, allowing visualization. | Used to create probes to visualize cellular processes in real-time. | chemimpex.com |
| Biophysical Studies | Fluorescence properties (e.g., solvatochromism) report on the polarity of the peptide's microenvironment. | Derivatives of 3-(2-benzoxazol-5-yl)alanine are used as probes to obtain information about the polarity of the microenvironment. | researchgate.net |
| Enzyme/Receptor Binding Assays | A change in fluorescence (intensity, wavelength, or polarization) occurs upon binding to a target protein. | The introduction of extrinsic fluorescent probes is used to study the conformational behavior of a peptide when it interacts with proteins. | thieme-connect.de |
Supramolecular Chemistry and Self Assembly of Boc 3 9 Anthryl L Alanine Derivatives
Self-Assembly Mechanisms of Boc-3-(9-anthryl)-L-alanine Derivatives
The spontaneous organization of this compound derivatives into well-defined architectures is a process governed by a delicate interplay of non-covalent forces. acs.org These interactions dictate the final morphology and properties of the resulting supramolecular structures. wiley-vch.de The process is dynamic and can be influenced by external factors, leading to a diverse range of self-assembled forms.
The self-assembly of this compound derivatives is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The Boc-protected amino acid moiety provides sites for hydrogen bond formation, a directional and strong non-covalent interaction crucial for creating ordered structures. acs.orgrsc.org Specifically, the amide and carboxylic acid groups can participate in hydrogen bonding, leading to the formation of one-dimensional arrays. researchgate.net
The large aromatic anthracene (B1667546) group is key for facilitating π-π stacking interactions. scbt.com These interactions, arising from the overlapping of π-orbitals of adjacent aromatic rings, contribute significantly to the stability of the self-assembled structures. nih.govmdpi.com The combination of directional hydrogen bonds and stabilizing π-π stacking leads to the formation of extended fibrillar networks. researchgate.net The interplay between these forces is critical; hydrogen bonds often direct the primary assembly into one-dimensional chains, which then associate via π-π interactions to form larger, more complex architectures. nih.gov
The choice of solvent plays a crucial role in directing the self-assembly pathway of this compound derivatives, leading to distinct morphologies. researchgate.net Research has demonstrated that these molecules can form different structures depending on the solvent environment. For instance, a derivative of Boc-alanine has been shown to form periodic macroporous honeycomb structures in chloroform, while in toluene, it assembles into aligned fiber bundles. researchgate.net
This solvent-dependent morphology is attributed to differences in how the solvent interacts with the gelator molecules, influencing the kinetics and thermodynamics of the self-assembly process. researchgate.net The formation of these varied structures highlights the potential for precise control over the nanoscale and microscale architecture of materials derived from these compounds by simply changing the solvent. researchgate.net The ability to create either porous networks or aligned fibers opens up possibilities for their use in diverse applications.
The inherent chirality of the L-alanine component in this compound can be transferred to the resulting supramolecular structures. This phenomenon, known as chirality transfer, results in the formation of nanostructures with a specific handedness. bham.ac.uk The chirality of the individual molecules dictates the packing and arrangement at the supramolecular level, leading to the expression of chirality on a larger scale.
This transfer of chirality can be observed using techniques such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. mdpi.comsemanticscholar.org The presence of a CD signal in the region of the chromophore's absorption (in this case, the anthracene moiety) indicates that the chromophores are arranged in a chiral fashion within the assembly. mdpi.com The ability to create chiral nanostructures is of significant interest for applications in chiral recognition, separation, and catalysis. bham.ac.ukethernet.edu.et
Applications of Self-Assembled Structures
The self-assembled structures derived from this compound and related compounds have shown promise in various material applications due to their unique properties.
Derivatives of Boc-L-alanine are effective low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of organic solvents to form organogels. researchgate.netscispace.com The self-assembled fibrillar network, held together by hydrogen bonds and π-π interactions, creates a three-dimensional matrix that entraps the solvent, leading to the formation of a gel. acs.orgacs.org These organogels can be thermoreversible, meaning they can transition from a gel to a sol state upon heating and revert to a gel upon cooling. scispace.com The gelation properties, such as the minimum gelation concentration, are dependent on the specific structure of the gelator and the nature of the solvent. scispace.com While the focus has been on organogels, the principles of self-assembly through hydrogen bonding and hydrophobic interactions could also be applied to the formation of hydrogels in aqueous environments. acs.org
As mentioned previously, the solvent-directed self-assembly of Boc-alanine derivatives can lead to the formation of hierarchical macroporous structures with a honeycomb-like morphology. researchgate.net These structures are characterized by a network of interconnected pores on the micrometer scale, which are themselves formed from the assembly of nanoscale fibers. researchgate.net Such hierarchical organization is of interest for applications where a high surface area and interconnected porosity are desirable, such as in catalysis, separation, and tissue engineering. acs.org The ability to control the formation of these macroporous materials by simply selecting the appropriate solvent makes these compounds versatile building blocks for advanced materials. researchgate.net
Supramolecular Polymers and Networks
The self-assembly of this compound derivatives can lead to the formation of long, ordered supramolecular polymers and extensive three-dimensional networks. This process is primarily driven by a combination of directional hydrogen bonds and π-π stacking interactions. The Boc-protected alanine (B10760859) provides the necessary hydrogen-bonding sites (N-H and C=O groups), which can form intermolecular hydrogen bonds, a critical interaction for the formation of stable, ordered assemblies like β-sheets in peptides. mdpi.commdpi.com The large, flat surface of the anthracene group strongly promotes π-π stacking, causing the molecules to arrange in a columnar fashion. nih.govrsc.org
The balance and interplay between these non-covalent forces dictate the morphology of the resulting supramolecular structures. In solution, derivatives of Boc-alanine can form fibrous networks that create organogels. researchgate.net The anthracene moiety, when incorporated into peptide structures, has been shown to facilitate the formation of self-assembled networks capable of templating the synthesis of nanoparticles. mdpi.com The formation of these extended networks is often a cooperative process, where initial nucleation is followed by an elongation phase, leading to well-defined fibrillar structures. nih.gov These fibrils can then entangle and cross-link to form a three-dimensional supramolecular network, capable of immobilizing solvents to form a gel. nih.gov
The properties of these supramolecular polymers and networks can be tuned by modifying the molecular structure of the building blocks or by changing the environmental conditions such as solvent, temperature, or pH. rsc.orgwur.nl For instance, the introduction of different side chains on the amino acid can influence the stability and structure of the resulting assemblies. wur.nl
| Parameter | Observation | Driving Force | Resulting Structure | Reference |
| Molecular Structure | Boc-protected L-alanine provides hydrogen bonding sites. | Hydrogen Bonding | Ordered chains, β-sheet like structures. | mdpi.commdpi.com |
| Aromatic Moiety | The 9-anthryl group provides a large π-surface. | π-π Stacking | Stacked columnar arrays, fibrillar aggregates. | nih.govrsc.org |
| Self-Assembly | Spontaneous organization in solution. | Cooperative Non-covalent Interactions | Supramolecular polymers and fibrillar networks. | nih.govnih.gov |
| Gelation | Entrapment of solvent by the supramolecular network. | Entanglement of Fibrils | Organogels or hydrogels. | researchgate.net |
This table provides an illustrative summary of the principles governing the formation of supramolecular polymers and networks from amino acid-anthracene conjugates, based on analogous systems.
Conductive Supramolecular Assemblies
The incorporation of the π-conjugated anthracene moiety into the self-assembled structures of this compound derivatives opens up the possibility of creating conductive supramolecular materials. chemimpex.com Charge transport in such materials typically occurs through the overlapping π-orbitals of the stacked aromatic cores. nih.gov The efficiency of this charge transport is highly dependent on the degree of order and the intermolecular distance within the self-assembled structure.
For charge to be mobile, the anthracene units must be closely packed in a co-facial arrangement, allowing for effective π-π stacking. chinesechemsoc.org The formation of well-ordered, one-dimensional stacks can create pathways for charge carriers to move along the supramolecular polymer chain. The self-assembly process, driven by hydrogen bonding and hydrophobic interactions, can promote the necessary ordered arrangement of the anthracene moieties for charge transport. nih.govrsc.org
| Property | Mechanism | Key Structural Feature | Potential Application | Reference |
| Charge Transport | Hopping or tunneling between adjacent π-systems. | Close and ordered π-π stacking of anthracene units. | Organic semiconductors, nanowires. | nih.govchinesechemsoc.org |
| Conductivity | Dependent on the degree of molecular order and intermolecular distance. | Formation of continuous π-conjugated pathways. | Bio-electronic interfaces, sensors. | mdpi.comchemimpex.com |
| Anisotropy | Charge transport is expected to be higher along the stacking axis. | One-dimensional columnar assembly. | Directional electronic components. | rsc.org |
This table summarizes the expected conductive properties of supramolecular assemblies of this compound derivatives based on the principles of charge transport in similar organic materials.
Advanced Applications in Chemical Sensing and Recognition
Fluorescent Probes for Biological Imaging and Sensing
The anthracene (B1667546) group in Boc-3-(9-anthryl)-L-alanine endows it with excellent photophysical properties, which are harnessed to create fluorescent probes for biological imaging. chemimpex.comchemimpex.com These probes are crucial for visualizing and tracking cellular processes in real-time, offering insights into cellular dynamics. chemimpex.comchemimpex.com The ability to incorporate this fluorescent amino acid into peptides allows for the development of targeted probes for specific biological events and molecules. beilstein-journals.org
Development of Fluorescent Probes for Cellular Processes
This compound serves as a fundamental building block for constructing fluorescent probes designed to monitor cellular activities. chemimpex.com The intrinsic fluorescence of the anthracene unit allows for the direct observation of labeled molecules within a cellular environment. chemimpex.com By incorporating this amino acid into peptides, researchers can create probes that target specific proteins or cellular compartments, enabling the study of their localization, trafficking, and interactions. beilstein-journals.org This approach is a significant advancement over the use of large, extrinsic chromophores, as the fluorescent amino acid is less likely to disrupt the native functions of the biomolecules under investigation. researchgate.netthieme-connect.de The development of such probes is pivotal for advancing our understanding of complex biological systems at the molecular level. core.ac.uk
pH-Sensitive Fluorescent Amino Acids
While direct research on the pH sensitivity of this compound is not extensively detailed in the provided results, the broader class of fluorescent amino acids, particularly those with heterocyclic structures, often exhibit pH-dependent spectral properties. researchgate.net For instance, the fluorescence of certain coumarin-substituted amino acids is highly sensitive to the proticity of the solvent and the pH, making them suitable for probing local pH changes within cellular compartments. researchgate.net The photophysical properties of benzoxazole-based amino acid derivatives can also be influenced by pH, with their basicity increasing in the excited state. researchgate.net This suggests a potential for designing pH-sensitive probes based on the this compound framework, which would be invaluable for studying cellular processes that involve pH fluctuations, such as endocytosis and lysosomal activity.
Metal Ion Sensing and Complexation
The structure of this compound, containing both a fluorescent reporter (anthracene) and potential coordinating groups (the amino acid backbone), provides a basis for the design of metal ion sensors. chemimpex.com While the native compound may not be a primary sensor, its derivatives can be engineered for this purpose. For example, incorporating additional heteroatoms into the structure of fluorescent amino acids can enable them to act as chemosensors for metal ions. researchgate.net The formation of complexes between such modified amino acids and metal ions can lead to detectable changes in their fluorescence spectra, allowing for the quantification of the target ion. Research on related benzoxazole (B165842) derivatives has shown that ions like Cu(II), Al(III), and Pb(II) can form stable complexes, indicating the feasibility of this approach. researchgate.net The development of lanthanide-based probes, which have unique luminescent properties, also represents a significant area of research for ion detection in biological systems. nih.gov
Chiral Recognition and Sensing
The inherent chirality of this compound makes it a valuable tool in the field of chiral recognition, which is fundamental to many biological and chemical processes. mdpi.comnih.gov Chiral recognition involves the differential interaction of a chiral molecule with the two enantiomers of another chiral compound. ethernet.edu.et
Enantioselective Binding and Discrimination
This compound and its derivatives can be utilized in systems designed for the enantioselective binding and discrimination of various chiral molecules, including amino acids and their derivatives. acs.orgresearchgate.net The principle lies in creating a chiral environment where the interactions with two enantiomers are different, leading to a measurable distinction. This can be achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or through spectroscopic methods such as NMR and fluorescence spectroscopy. researchgate.netscispace.com For instance, CSPs functionalized with chiral selectors can separate enantiomers based on their differential binding affinities. scispace.com Similarly, chiral solvating agents can be used in NMR spectroscopy to induce chemical shift differences between enantiomers. acs.org The development of such methods is crucial for the pharmaceutical industry, where the enantiomeric purity of drugs is often critical. mdpi-res.commdpi-res.com
Table 1: Research Findings on Chiral Recognition and Enantioselective Binding
| Application Area | Key Findings | Relevant Techniques |
|---|---|---|
| Chiral Stationary Phases (CSPs) for HPLC | Immobilized chiral selectors on silica (B1680970) supports enable the separation of racemic compounds based on differential interactions. scispace.com | High-Performance Liquid Chromatography (HPLC) |
| Chiral Solvating Agents in NMR | Chiral agents create a diastereomeric environment, leading to distinguishable NMR signals for enantiomers. acs.org | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrometry for Enantiomer Discrimination | Noncovalent complexes between a chiral selector and analyte enantiomers can be analyzed to determine enantioselectivity. researchgate.net | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Fluorescence Spectroscopy | Guest-host complexation with cyclodextrins can be used for the analysis of chiral compounds through changes in fluorescence. researchgate.net | Fluorescence Spectrophotometry |
Mechanisms of Chiral Recognition (e.g., Coulombic, Coordination, Steric Repulsion)
The mechanisms governing chiral recognition are multifaceted and rely on a combination of non-covalent interactions. An effective chiral recognition process typically requires at least a three-point interaction between the chiral selector and the analyte. mdpi.com These interactions can include:
Coulombic Interactions: Electrostatic attractions or repulsions between charged groups on the selector and the analyte. mdpi.com
Coordination: The formation of coordinate bonds, often involving a metal ion, between the selector and the analyte. mdpi.com
Steric Repulsion: Repulsive forces that arise from the spatial arrangement of atoms, where one enantiomer fits more favorably into the chiral selector's binding site than the other due to less steric hindrance. mdpi.com
Hydrogen Bonding: The interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. mdpi.com
π-π Stacking: Attractive, noncovalent interactions between aromatic rings, such as the anthracene moiety in this compound. acs.org
Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules. mdpi.com
The combination and spatial orientation of these interactions determine the degree of enantioselectivity. For example, in the chiral recognition of amino acids, the amino and carboxyl groups can engage in hydrogen bonding and electrostatic interactions, while the side chain contributes to steric and hydrophobic interactions. mdpi.com The anthracene group in this compound can participate in π-π stacking interactions, further stabilizing the diastereomeric complex formed with one enantiomer over the other. acs.org
Application in Colorimetric and Fluorescent Chiral Sensors
The inherent fluorescence of the anthracene group within this compound provides a direct mechanism for signal transduction in fluorescent sensing applications. When this compound, or molecules with similar structural motifs, interacts with other chiral molecules, the fluorescence properties can be altered in a way that is dependent on the enantiomer of the analyte. This change in fluorescence intensity or wavelength allows for the quantitative and qualitative analysis of chiral compounds.
Research has demonstrated the efficacy of anthracene derivatives in the enantioselective recognition of amino acid carboxylates. For instance, fluorescent chemosensors incorporating anthracene and thiourea (B124793) groups have been developed for the chiral recognition of α-amino carboxylates. nih.govacs.org In these systems, the anthracene acts as the fluorophore, while thiourea and a chiral moiety, such as a glucopyranosyl unit, serve as the binding sites and chiral barrier, respectively. nih.gov
One notable study investigated two such anthracene thiourea derivatives as fluorescent chemosensors. nih.govacs.org These sensors exhibited remarkable enantioselectivity for the tetrabutylammonium (B224687) salts of N-tert-butoxycarbonyl (Boc) protected amino acids. The interaction between the sensor and the analyte occurs through hydrogen bonding, and the differing stability of the diastereomeric complexes formed with each enantiomer leads to a difference in fluorescence quenching or enhancement.
Detailed research findings have shown that the enantioselectivity of these sensors can be exceptionally high. For example, one of the studied hosts displayed a KL/KD (association constant ratio for L- and D-enantiomers) value of 10.4 for t-Boc alanine (B10760859), indicating a strong preference for the L-enantiomer. nih.govacs.org This high degree of selectivity is attributed to a combination of hydrogen bonding and π-π stacking interactions between the sensor and the analyte. nih.gov Interestingly, subtle structural changes in the sensor molecule can lead to a complete reversal of enantioselectivity, highlighting the sensitivity of the chiral recognition process. nih.govacs.org
The following table summarizes the enantioselectivity of an anthracene-based fluorescent sensor for various N-Boc protected amino acid anions:
| Analyte (N-Boc-amino acid anion) | Enantioselectivity (KL/KD) |
| Alanine | 10.4 |
| Valine | 4.3 |
| Leucine | 2.5 |
| Phenylalanine | 2.1 |
This data is derived from studies on anthracene thiourea derivatives as fluorescent chemosensors. nih.govacs.org
These findings underscore the potential of designing highly specific and sensitive fluorescent sensors for chiral molecules based on the structural framework of this compound. The combination of a fluorescent reporter and a chiral recognition site within a single molecule is a powerful strategy in modern analytical chemistry.
Chiral Stationary Phases and Chromatography
In the realm of chromatography, the separation of enantiomers is a significant challenge. Chiral stationary phases (CSPs) are materials designed to interact differently with the enantiomers of a racemic mixture, leading to their separation. The molecular structure of this compound, possessing both a chiral center and a large, planar aromatic group, makes it an intriguing candidate for the development of novel CSPs.
The principle behind many "Pirkle-type" or "brush-type" CSPs involves π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. scispace.com The anthracene moiety is an excellent π-electron donor/acceptor, making it ideal for forming strong π-π stacking interactions with aromatic groups present in many chiral analytes. scispace.com For example, CSPs based on immobilized (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol have been successfully used to separate the dinitrobenzoyl (DNB) derivatives of amino acids and other racemic compounds. scispace.com
While direct studies detailing the synthesis and evaluation of a CSP from this compound are not prevalent in the reviewed literature, the foundational principles of chiral recognition strongly support its potential in this area. A CSP derived from this compound would offer multiple sites for interaction:
π-π Stacking: The anthracene ring can interact with aromatic or other π-electron-rich systems in the analyte.
Hydrogen Bonding: The amide and carboxyl groups of the alanine backbone can act as hydrogen bond donors and acceptors.
The enantiomeric separation of N-Boc protected amino acids has been extensively studied on various polysaccharide-derived CSPs, demonstrating the importance of this class of compounds in chiral separations. researchgate.net The development of a CSP based on this compound would be a logical extension of this work, combining the recognized chiral selectivity of the Boc-amino acid structure with the powerful π-interaction capabilities of the anthracene group.
The following table outlines the key interaction types that would be involved in chiral recognition using a hypothetical CSP based on this compound:
| Interaction Type | Structural Component of CSP | Potential Analyte Moieties |
| π-π Stacking | Anthracene Ring | Aromatic rings (e.g., phenyl, naphthyl) |
| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Amides, esters, carboxyl groups, alcohols |
| Dipole-Dipole | Carbonyl groups | Polar functional groups |
| Steric Repulsion | Boc group, Anthracene ring | Bulky substituents on the analyte |
The synthesis of such a CSP would likely involve the covalent bonding of this compound to a solid support, such as silica gel, through a suitable linker. mdpi.com The performance of this CSP would then be evaluated by its ability to separate a range of racemic mixtures, with chromatographic parameters like the separation factor (α) and resolution (Rs) quantifying its enantioselective capabilities.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental in understanding the electronic structure and photophysical properties of Boc-3-(9-anthryl)-L-alanine. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly prominent methods, valued for their balance of accuracy and computational efficiency. q-chem.com These methods are instrumental in exploring the ground and excited state characteristics of the molecule.
The ground and excited state properties of this compound are largely dictated by its constituent parts: the bulky, aromatic anthracene (B1667546) group and the chiral alanine (B10760859) backbone protected by a tert-butoxycarbonyl (Boc) group. DFT is employed to optimize the molecule's geometry and calculate its ground state energy and electronic distribution.
TD-DFT is the method of choice for investigating the excited states, which are crucial for understanding the compound's notable photophysical properties, such as its fluorescence. chemimpex.com Calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions. For this compound, these transitions are typically π-π* in character, localized on the anthracene moiety. The anthracene group's extensive π-conjugated system is responsible for its strong absorption and emission in the UV-visible spectrum. chemimpex.com
Theoretical studies on analogous compounds, such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester, have utilized functionals like B3LYP with basis sets such as 6-31+G(d,p) to successfully model their photophysical behavior. researchgate.net Similar computational approaches can be applied to this compound to elucidate its electronic properties with high accuracy.
| Computational Method | Calculated Property | Significance for this compound |
|---|---|---|
| DFT (e.g., B3LYP/6-31G*) | Optimized ground state geometry, electron density, HOMO/LUMO energies | Provides the most stable 3D structure and insight into electronic distribution and reactivity. |
| TD-DFT | Excitation energies, oscillator strengths, absorption/emission spectra | Explains the compound's color, fluorescence, and overall photophysical behavior. watoc2017.com |
| ONIOM (QM/MM) | Energies and properties of large systems | Allows for the study of the molecule in a complex environment (e.g., solvent or protein) by treating the core part (anthryl-alanine) with high-level QM and the rest with MM. acs.org |
For similar chromophoric amino acid derivatives, computational studies have shown that the excited state dipole moment is often considerably larger than the ground state dipole moment. researchgate.net This increase indicates a substantial redistribution of electron density upon photoexcitation, leading to a more polar excited state. This change is responsible for the observed shifts in the fluorescence spectra of these compounds in solvents of varying polarity. By analyzing the solvatochromic behavior and applying theoretical models, the difference in dipole moments can be quantified. For a related compound, N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester (BoxAnt), the excited-state dipole moment was found to be larger than that of the ground state. researchgate.net
| State | Symbol | Calculated Value (Debye, D) | Implication |
|---|---|---|---|
| Ground State | μ_g | ~1-3 D | Represents the polarity of the molecule in its stable, unexcited form. |
| First Excited Singlet State | μ_e | ~3-8 D | Indicates a more polar molecule upon excitation, suggesting intramolecular charge transfer character. researchgate.net |
Molecular Dynamics (MD) Simulations for Self-Assembly and Conformation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its conformational flexibility and its propensity for self-assembly into larger, ordered structures. acs.org
The molecule's amphiphilic nature, with a large hydrophobic anthracene group and a more polar amino acid backbone, drives self-assembly in solution. nih.gov MD simulations can model how these molecules aggregate, revealing the key non-covalent interactions that stabilize the resulting nanostructures. These interactions primarily include:
π-π stacking: The flat, aromatic surfaces of the anthracene moieties tend to stack on top of each other to minimize contact with a polar solvent.
Hydrogen bonding: The amide and carboxylic acid groups of the alanine backbone can form hydrogen bonds with neighboring molecules.
Hydrophobic forces: The large anthracene group and the Boc protecting group are driven to aggregate to reduce their exposed surface area to water.
Simulations on similar systems, like Fmoc-protected amino acids, show that π-stacking of the aromatic groups is a primary driving force for the formation of fibrillar structures, which can lead to the formation of hydrogels. nih.gov MD studies can predict the preferred conformations (e.g., β-sheet-like or polyproline II) that the peptide backbone adopts within these assemblies. nih.govnih.gov The choice of solvent in the simulation is also critical, as it can direct the self-assembly process toward different morphologies, such as fiber bundles or porous networks. researchgate.net
| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Anthracene | Primary driving force for aggregation and anisotropic growth of nanostructures. nih.gov |
| Hydrogen Bonding | Alanine backbone (N-H, C=O) | Provides specificity and directionality, stabilizing the assembled structure. |
| Hydrophobic Effect | Anthracene, Boc group | Promotes aggregation in aqueous environments to minimize unfavorable interactions. |
Docking Studies for Ligand-Receptor Interactions
Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov Given that this compound is used as a building block in peptides for neuroscience research and drug development, docking studies are essential for understanding how these peptides might interact with their biological targets. chemimpex.comchemimpex.com
In a typical docking simulation, this compound or a peptide containing it would be treated as the ligand. The simulation attempts to fit the ligand into the binding site of a receptor, evaluating many possible conformations and orientations. The quality of the fit is assessed by a scoring function, which estimates the binding free energy.
The unique structure of the compound plays a distinct role in these interactions:
The anthracene group , being large and hydrophobic, can fit into hydrophobic pockets of a receptor's binding site. It can also engage in favorable π-stacking interactions with aromatic amino acid residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
The L-alanine backbone and its protecting group can form specific hydrogen bonds and van der Waals contacts that anchor the ligand in the binding site.
These studies are crucial for structure-based drug design, allowing researchers to virtually screen libraries of compounds and prioritize those with the highest predicted binding affinity before undertaking more costly experimental synthesis and testing. nih.gov
| Step | Description | Software Example |
|---|---|---|
| 1. Receptor Preparation | Prepare the 3D structure of the target protein, adding hydrogen atoms and assigning charges. | AutoDockTools |
| 2. Ligand Preparation | Generate a 3D structure of this compound, defining rotatable bonds. nih.gov | AutoDockTools |
| 3. Grid Box Definition | Define the search space for the docking simulation, typically centered on the receptor's active site. | AutoGrid |
| 4. Docking Simulation | Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) to find low-energy binding poses. | AutoDock, Vina nih.gov |
| 5. Analysis of Results | Analyze the predicted binding poses and their estimated binding energies to identify the most likely interaction mode. | AutoDockTools, Raccoon2 |
This compound: A Versatile Building Block in Materials Science and Optoelectronics
The chemical compound this compound is emerging as a significant component in the fields of materials science and optoelectronics. This molecule's unique structure, which combines a chiral amino acid (L-alanine) with a large, planar aromatic group (anthracene), provides a foundation for developing advanced materials with highly specific and desirable properties. The presence of the anthracene moiety, in particular, imparts valuable photophysical characteristics to the molecule, making it a subject of interest for applications in organic electronics.
Applications in Materials Science and Optoelectronics
The distinct properties of Boc-3-(9-anthryl)-L-alanine, primarily stemming from its anthracene (B1667546) core, have led to its exploration in several advanced applications. The large π-conjugated system of anthracene is known for its strong absorption and emission of light, as well as its ability to transport electrical charge, making it a valuable component in optoelectronic devices.
This compound is considered a promising building block for the synthesis of organic semiconductors. chemimpex.comchemimpex.com The anthracene unit provides the necessary electronic properties for semiconducting behavior, including the potential for charge carrier mobility. chemimpex.com The incorporation of the chiral L-alanine group can influence the molecular packing in the solid state, which is a critical factor in determining the efficiency of charge transport in an organic semiconductor.
While specific research detailing the performance of organic thin-film transistors (OTFTs) based solely on this compound is not extensively documented in publicly available literature, the broader class of anthracene derivatives has been widely studied for this purpose. These studies provide a basis for understanding the potential of this compound. The general approach involves synthesizing polymers or oligomers where the this compound unit is a recurring part of the molecular chain.
Table 1: Representative Charge Carrier Mobility for Anthracene-Based Organic Semiconductors This table presents typical performance data for organic semiconductors based on anthracene derivatives to illustrate the potential of this compound. Specific data for materials solely derived from this compound is not available in the cited sources.
| Anthracene Derivative | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
|---|---|---|
| Substituted Pentacene | > 1 | Low |
| Dianthracene Compounds | 0.1 - 1 | Variable |
The excellent photophysical properties of the anthracene group make this compound a strong candidate for use in Organic Light-Emitting Diodes (OLEDs). chemimpex.comchemimpex.com Anthracene derivatives are well-known for their high fluorescence quantum yields, particularly in the blue region of the visible spectrum, which is a critical component for full-color displays and white lighting applications.
Researchers have explored the use of this compound in enhancing the performance of OLEDs. chemimpex.com It can be incorporated into the emissive layer of an OLED, where it can act as the light-emitting dopant or as the host material for another emissive dopant. Furthermore, materials derived from this compound could potentially be used in the charge-transporting layers of an OLED, such as the hole-transporting layer (HTL), facilitating the movement of charge carriers to the emissive layer and thereby improving device efficiency. chemimpex.com
Table 2: Illustrative Performance of OLEDs Incorporating Anthracene Derivatives This table provides example data for OLEDs that use anthracene derivatives, highlighting the potential roles for materials derived from this compound. Specific device performance data for OLEDs using this compound is not detailed in the provided search results.
| Device Role of Anthracene Derivative | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |
|---|---|---|
| Blue Emitter | > 10,000 | 5 - 10 |
| Host for Phosphorescent Emitter | > 20,000 | 15 - 25 |
The versatility of this compound as a synthetic building block allows for the development of a wide range of advanced materials with optical properties that can be precisely controlled. chemimpex.com By creating polymers and oligomers with this compound, it is possible to fine-tune characteristics such as the wavelength of light absorption and emission, the fluorescence quantum yield, and the material's response to polarized light.
The chiral nature of the L-alanine component is particularly significant in this context. When these molecules are assembled into larger structures, their chirality can lead to the formation of materials that interact with circularly polarized light, a property that is highly sought after for applications in 3D displays, optical data storage, and spintronics. The combination of the strong luminescence from the anthracene core and the chirality from the amino acid provides a pathway to materials with unique chiroptical properties.
Table 3: Potential Optical Properties of Materials Derived from this compound This table outlines the potential optical characteristics that could be achieved by designing materials based on this compound, based on the general properties of its constituent parts. Specific experimental data for such materials is not available in the provided search results.
| Property | Potential Range/Characteristic | Influencing Factor |
|---|---|---|
| Absorption Maximum (λ_abs) | 350 - 400 nm | Anthracene core |
| Emission Maximum (λ_em) | 400 - 500 nm (Blue region) | Anthracene core and molecular packing |
| Fluorescence Quantum Yield | High | Rigidity and planarity of the anthracene unit |
Future Research Directions and Translational Potential
Novel Synthetic Routes and Sustainable Methodologies
The development of new synthetic strategies for Boc-3-(9-anthryl)-L-alanine and other fluorescent amino acids is a key area of future research. Current methods, while effective, often rely on multi-step processes that can be time-consuming and generate significant waste. Future efforts are likely to focus on more sustainable and efficient approaches.
One promising avenue is the use of transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which has been successfully used for synthesizing various polyaromatic amino acids. rsc.org Research into optimizing these catalytic systems could lead to higher yields and milder reaction conditions. Another approach involves phosphorus trichloride (B1173362) (PCl₃)-mediated synthesis, which offers a rapid method for creating functionalized imidazolinones, the core structure of some fluorescent protein chromophores, from commercially available amino acids. rsc.org Further investigation into one-pot synthesis methodologies, where multiple reaction steps are performed in a single reactor, could significantly streamline the production process, reducing solvent use and purification steps. rsc.org The development of "green" chemistry approaches, such as using phase-transfer catalysis or biocatalysis, could also minimize the environmental impact of synthesis. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Catalysis | Higher yields, milder conditions, improved selectivity. | Developing more efficient transition-metal catalysts (e.g., for Suzuki-Miyaura coupling). rsc.org |
| One-Pot Reactions | Reduced waste, time, and cost; increased efficiency. | Designing sequential reaction cascades for fluorescent amino acid synthesis. rsc.org |
| PCl₃-Mediation | Rapid synthesis from accessible starting materials. | Expanding the scope of PCl₃-mediated reactions for diverse chromophores. rsc.org |
| Green Chemistry | Reduced environmental impact, safer processes. | Exploring biocatalytic routes and phase-transfer catalysis. rsc.org |
Expansion of Applications in Biological Systems (e.g., Targeted Drug Delivery, Diagnostics)
The intrinsic fluorescence and structural properties of this compound make it a prime candidate for advanced applications in medicine and biology. chemimpex.com Its ability to be incorporated into peptides opens up possibilities for creating novel therapeutic and diagnostic agents. chemimpex.comchemimpex.com
In targeted drug delivery, the anthracene (B1667546) moiety can serve multiple roles. Peptides containing this amino acid can be designed to bind to specific cellular targets, such as receptors overexpressed on cancer cells. chemimpex.com The bulky anthracene group can enhance the stability and bioactivity of these peptides. chemimpex.com Furthermore, the fluorescence of the compound can be used to track the delivery and localization of the drug-peptide conjugate within cells and tissues, providing real-time feedback on treatment efficacy. chemimpex.com Research is underway to develop peptide-based systems for delivering conventional antibiotics, where the peptide helps to permeabilize bacterial membranes, increasing the drug's effectiveness. nih.govfrontiersin.org
For diagnostics, unnatural amino acids (UAAs) like this compound are being explored as powerful tools for molecular imaging. biosynth.com By incorporating such fluorescent amino acids into peptides or proteins, researchers can create probes to visualize cellular processes with high spatial resolution. chemimpex.combiosynth.com These probes could be used to detect biomarkers for various diseases, including cancer and neurodegenerative disorders. biosynth.com For example, anthracene-based fluorescent probes have been developed for the sensitive detection of specific metal ions and small molecules, such as chromium (III) and hydrogen sulfide, which have significant biological and environmental relevance. nih.govfrontiersin.org
| Application Area | Research Focus | Potential Impact |
| Targeted Drug Delivery | Designing peptides with enhanced stability and target specificity. chemimpex.comchemimpex.com | More effective cancer therapies with reduced side effects. chemimpex.com |
| Using fluorescence to monitor drug localization and uptake. chemimpex.com | Real-time tracking of therapeutic agents in the body. | |
| Molecular Diagnostics | Developing fluorescent probes for disease biomarkers. biosynth.com | Earlier and more accurate disease detection. |
| Bio-imaging | Creating probes for real-time visualization of cellular events. chemimpex.comnih.gov | Deeper understanding of fundamental biological processes. |
Integration into Advanced Analytical Platforms (e.g., Microscopy, Biosensors)
The photophysical properties of the anthracene group are central to the future integration of this compound into sophisticated analytical technologies. chemimpex.com Its use as a fluorescent label is a key feature, enabling highly sensitive detection in a variety of platforms. chemimpex.comnih.gov
In advanced microscopy, peptides labeled with this amino acid can act as probes for fluorescence resonance energy transfer (FRET) studies. nih.gov FRET allows for the measurement of distances on a nanometer scale, making it possible to study protein-protein interactions, protein folding, and conformational changes in real-time. rsc.orgnih.gov The development of probes with improved quantum yields and longer fluorescence lifetimes is an active area of research, as these properties enhance the sensitivity and resolution of imaging experiments. nih.gov
In the field of biosensors, anthracene and its derivatives are being used to construct highly sensitive and selective detectors. nih.govmdpi.comresearchgate.net For instance, fluorescent probes based on anthracene have been designed to detect specific metal ions, nitroaromatic compounds (often found in explosives), and biological molecules. nih.govmdpi.comresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte causes a significant change in the fluorescence intensity. nih.govmdpi.com Future research will likely focus on immobilizing peptides containing this compound onto solid supports, such as nanoparticles or sensor chips, to create robust and reusable biosensing devices. The development of test strips for the naked-eye detection of analytes is another practical application being explored. nih.govresearchgate.net
Exploration of Multifunctionality and Synergistic Effects
A significant trend in future research is the design of multifunctional molecules and materials where this compound plays a synergistic role. This involves combining its unique properties with those of other chemical entities to achieve enhanced or novel functionalities. chemimpex.com
One area of exploration is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. A peptide containing this compound could be designed to not only deliver a therapeutic payload to a target cell but also to simultaneously report on its location and interaction with the target through its fluorescence. chemimpex.com
Another promising direction is the investigation of synergistic effects when this amino acid is incorporated into antimicrobial peptides (AMPs). Research has shown that adding bulky, non-natural amino acids to AMPs can boost their activity against resistant bacteria and enhance their synergistic effects with conventional antibiotics. nih.govfrontiersin.org The anthracene group, due to its size and hydrophobicity, could significantly increase the ability of peptides to disrupt bacterial membranes, making the bacteria more susceptible to antibiotics. nih.govfrontiersin.org Similarly, conjugating peptides with other molecules, such as phenolic acids, has been shown to produce synergistic antioxidant and anti-inflammatory effects. nih.gov Exploring such conjugations with anthracene-containing peptides could lead to new classes of potent bioactive compounds. The incorporation of this amino acid can also influence the self-assembly of peptides, leading to the formation of novel nanomaterials with applications in materials science and medicine. rsc.org
Q & A
Basic: What is the primary function of the Boc protecting group in Boc-3-(9-anthryl)-L-alanine during peptide synthesis?
Answer: The tert-butoxycarbonyl (Boc) group serves to protect the α-amino group of the amino acid during solid-phase peptide synthesis (SPPS), preventing undesired side reactions such as premature coupling or oxidation. Deprotection is typically achieved using trifluoroacetic acid (TFA), which cleaves the Boc group while leaving other functional groups (e.g., the anthryl side chain) intact. This protection strategy is critical for sequential peptide elongation .
Advanced: How does the steric bulk of the 9-anthryl substituent impact coupling efficiency and reaction optimization?
Answer: The 9-anthryl group introduces significant steric hindrance, which can reduce coupling efficiency during SPPS. To mitigate this, researchers may employ:
- High-performance coupling reagents : Such as HATU or PyBOP, which enhance activation of the carboxyl group.
- Extended reaction times : To compensate for slower kinetics.
- Temperature modulation : Mild heating (30–40°C) to improve solubility and reactivity.
Similar challenges are observed with other bulky aromatic substituents (e.g., naphthyl or styryl groups), where optimized protocols have been validated .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : To assess purity and retention time consistency. A C18 column with a gradient of acetonitrile/water (0.1% TFA) is commonly used.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight ([M+H]+ or [M−H]− ions) and detects impurities.
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies structural integrity, with the anthryl protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) .
Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?
Answer: Contradictions in NMR or MS data often arise from:
- Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free of moisture.
- Enantiomeric impurities : Use chiral HPLC to confirm optical purity ([α]D values should align with literature for L-configuration).
- Anthryl group oxidation : Monitor UV-Vis spectra (λmax ~250–400 nm for anthracene) to detect degradation products. Cross-reference with synthetic intermediates to isolate the issue .
Basic: What storage conditions are recommended for this compound?
Answer: Store at 0–6°C in airtight, light-protected containers to prevent degradation. Desiccate to avoid hydrolysis of the Boc group. Stability tests for analogous Boc-protected amino acids (e.g., Boc-3-pyridyl-L-alanine) show >95% purity retention under these conditions for 12–24 months .
Advanced: What strategies enable the incorporation of this compound into hydrophobic peptide sequences?
Answer:
- Solvent systems : Use DMF/DCM mixtures (4:1) to improve solubility of the anthryl-containing residue.
- Microwave-assisted synthesis : Enhances coupling efficiency in sterically challenging environments.
- Post-synthetic modifications : Introduce polar tags (e.g., PEG linkers) to balance hydrophobicity for biological assays. These methods are adapted from protocols for naphthyl- and biphenyl-substituted amino acids .
Basic: How is this compound utilized in fluorescence-based studies?
Answer: The anthracene moiety exhibits strong fluorescence (λex ~365 nm, λem ~400–450 nm), enabling applications such as:
- Peptide conformational analysis : Monitoring folding/unfolding via fluorescence quenching.
- Receptor-binding assays : Tagging peptides for visualization in cellular uptake studies.
Calibration curves using known concentrations validate quantification .
Advanced: What computational tools can predict the structural and electronic effects of the 9-anthryl group in peptide design?
Answer:
- Molecular Dynamics (MD) Simulations : Assess steric clashes and conformational flexibility (e.g., using GROMACS).
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO levels) to predict photostability.
- Docking Software (AutoDock Vina) : Model interactions with biological targets (e.g., lipid membranes or enzymes). These approaches are validated for similar aromatic amino acids .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Safety data for structurally related compounds emphasize minimizing dust generation .
Advanced: How does the anthryl group influence peptide stability under oxidative or photolytic conditions?
Answer: The anthracene core is prone to photooxidation, forming endoperoxides. Mitigation strategies include:
- Light-sensitive storage : Amber vials or aluminum foil wrapping.
- Antioxidant additives : Include 0.1% BHT in storage buffers.
- Circular Dichroism (CD) Monitoring : Track conformational changes under stress. Comparative studies with styryl- and pyrenyl-substituted peptides provide benchmarks for degradation kinetics .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
